molecular formula C21H26N6O3 B2747631 1,3-dimethyl-2,4-dioxo-7-propyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1798485-28-5

1,3-dimethyl-2,4-dioxo-7-propyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2747631
CAS No.: 1798485-28-5
M. Wt: 410.478
InChI Key: KBYBMTYSIWAKSO-UHFFFAOYSA-N
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Description

1,3-dimethyl-2,4-dioxo-7-propyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that includes multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2,4-dioxo-7-propyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a pyrimidine derivative with a pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2,4-dioxo-7-propyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1,3-dimethyl-2,4-dioxo-7-propyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,4-dioxo-7-propyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
  • 1,3-dimethyl-2,4-dioxo-7-propyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine

Uniqueness

The uniqueness of 1,3-dimethyl-2,4-dioxo-7-propyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-7-propyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-4-10-27-16(12-15-19(27)24(2)21(30)25(3)20(15)29)18(28)23-14-8-11-26(13-14)17-7-5-6-9-22-17/h5-7,9,12,14H,4,8,10-11,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYBMTYSIWAKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3CCN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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